![molecular formula C13H14N2O2S B2421963 2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetic Acid CAS No. 790272-24-1](/img/structure/B2421963.png)
2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetic Acid
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Overview
Description
“2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetic Acid” is a compound with the CAS Number: 790272-24-1 . It has a molecular weight of 262.33 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
Imidazole, a five-membered heterocyclic moiety, is the core of this compound . Imidazole was first synthesized by glyoxal and ammonia . It is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .Molecular Structure Analysis
The molecular structure of this compound includes three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The compound is part of the imidazole family, which is known for its wide range of chemical reactions . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis
The compound is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .Scientific Research Applications
Therapeutic Potential
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, “2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetic Acid” could potentially be used in the development of new drugs with these therapeutic effects.
Antioxidant Potential
Compounds containing the imidazole moiety have shown good scavenging potential, which suggests they could be used as antioxidants .
Peptic Ulcer Treatment
Imidazole derivatives are used to treat peptic ulcers (duodenal and gastric) and drug-induced ulcers, such as those associated with non-steroidal anti-inflammatory drugs . They also promote healing of erosive esophagitis, which can lead to scarring and narrowing of the esophagus (stricture), or to Barrett’s esophagus, which is a risk factor for esophageal cancer .
Molecular Docking
Molecular docking is an invaluable tool in the field of molecular biology, computational structural biology, computer-aided drug designing, and pharmacogenomics . Imidazole derivatives could potentially be used in molecular docking studies to design new drugs.
Anti-Microbial Activity
Some organic compounds containing the imidazole moiety have displayed better inhibitory effects on the growth of bacterial strains . This suggests that “2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetic Acid” could potentially be used in the development of new antimicrobial agents.
Synthesis of Functional Molecules
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
Future Directions
Imidazole has become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole derivatives suggests that they have significant potential for the development of novel drugs . Therefore, future research may focus on exploring the therapeutic potential of “2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetic Acid” and other imidazole derivatives.
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, are known to interact with a diverse range of biological targets due to their versatile nature .
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties, suggesting that this compound may interact with its targets in a variety of ways .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biochemical processes, suggesting that this compound could potentially influence multiple pathways .
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .
Action Environment
It is known that the reaction conditions for the synthesis of imidazole derivatives can be mild enough for the inclusion of a variety of functional groups .
properties
IUPAC Name |
2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9-11(7-10-5-3-2-4-6-10)15-13(14-9)18-8-12(16)17/h2-6H,7-8H2,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTWMYBWAYDMBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)SCC(=O)O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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